molecular formula C20H27N3O11 B2407631 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate CAS No. 1051944-51-4

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate

Cat. No. B2407631
CAS RN: 1051944-51-4
M. Wt: 485.446
InChI Key: ZACUSFWRFYNKFG-UHFFFAOYSA-N
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Description

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate is a useful research compound. Its molecular formula is C20H27N3O11 and its molecular weight is 485.446. The purity is usually 95%.
BenchChem offers high-quality N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial and Antimicrobial Applications

Research into N-substituted imide derivatives, including those related to the specified compound, has shown potential antibacterial properties. Khalil et al. (2010) synthesized a series of new N-substituted imide derivatives demonstrating antimicrobial activity, indicating the compound's relevance in developing new antibacterial agents Khalil, Berghot, & Gouda, 2010. Similarly, Abbasi et al. (2016) explored the antibacterial potential of N-substituted sulfonamides bearing a benzodioxane moiety, further supporting the compound's utility in antimicrobial research Abbasi, Tariq, Aziz‐ur‐Rehman, Siddiqui, Ahmad, Malik, & Shah, 2016.

Antiproliferative and Apoptosis-Inducing Properties

Sun et al. (2016) discovered that a derivative of the specified compound exhibits significant anti-inflammatory activity and potential as a non-ulcerogenic COX-2 inhibitor. This finding suggests its utility in researching new anti-inflammatory leads Sun, Wang, Sheng, Lian, Liu, & Zhu, 2016. Magedov et al. (2007) highlighted the synthesis of dihydropyridopyrazoles, derived from a bioisosteric replacement involving the methylenedioxybenzene subunit, showing potent antiproliferative properties and the ability to induce apoptosis in cancer cells Magedov, Manpadi, Slambrouck, Steelant, Rozhkova, Przheval’skii, Rogelj, & Kornienko, 2007.

Neuroprotective Effects

Liang Cai et al. (2016) investigated the neuroprotective effects of methyl 3,4-dihydroxybenzoate against oxidative damage, showing potential for compounds in this category to mitigate oxidative stress and inhibit apoptosis in neuronal cells, suggesting a pathway for research into neuroprotection Cai, Wang, Pan, Mi, Zhang, Geng, Wang, Hu, Zhang, Gao, Wu, & Luo, 2016.

Enzyme Inhibition for Antidiabetic Applications

Barf et al. (2002) presented arylsulfonamidothiazoles as a new class of potential antidiabetic drugs through the selective inhibition of the 11beta-hydroxysteroid dehydrogenase type 1 enzyme. This discovery underscores the compound's relevance in the development of new treatments for type 2 diabetes, emphasizing its role in attenuating hepatic gluconeogenesis Barf, Vallgårda, Emond, Häggström, Kurz, Nygren, Larwood, Mosialou, Axelsson, Olsson, Engblom, Edling, Rönquist-Nii, Ohman, Alberts, & Abrahmsén, 2002.

properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O3.2C2H2O4/c1-18-6-8-19(9-7-18)5-4-16(20)17-13-2-3-14-15(12-13)22-11-10-21-14;2*3-1(4)2(5)6/h2-3,12H,4-11H2,1H3,(H,17,20);2*(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZACUSFWRFYNKFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCC(=O)NC2=CC3=C(C=C2)OCCO3.C(=O)(C(=O)O)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-methylpiperazin-1-yl)propanamide dioxalate

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